Docosanamide,N,N-1,2-ethanediylbis-

Polymer Processing Lubricant Thermal Analysis

Generic slip agents (erucamide, EBS) fail above 270°C due to oxidative degradation, causing yellowing and volatile emissions in BOPP and engineering plastics. Docosanamide,N,N-1,2-ethanediylbis- solves this with its fully saturated C22 bis-amide structure: • Thermal Integrity: Maintains chemical stability above 270°C, preventing discoloration and volatile byproducts • Controlled Migration: Higher MW (705 g/mol) ensures sustained, long-term COF stability ideal for multilayer coextruded films • Validated Performance: Patent JPH10168310 confirms haze ≤10% and gloss >110 in polyamide films under high humidity

Molecular Formula C46H92N2O2
Molecular Weight 705.2 g/mol
CAS No. 7445-68-3
Cat. No. B13788929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosanamide,N,N-1,2-ethanediylbis-
CAS7445-68-3
Molecular FormulaC46H92N2O2
Molecular Weight705.2 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C46H92N2O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-45(49)47-43-44-48-46(50)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3,(H,47,49)(H,48,50)
InChIKeyWNCFYFLYHFIWIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 kg / 200 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosanamide, N,N-1,2-Ethanediylbis-: C22 Bis-Amide for High-Temperature Processing


Docosanamide,N,N-1,2-ethanediylbis- (CAS 7445-68-3), also referred to as N,N′-ethylenebis(docosanamide) or ethylene bis behenamide (EBB), is a synthetic, long-chain fatty acid bis-amide with the molecular formula C46H92N2O2 and a molecular weight of 705.23 g/mol . This compound features two saturated C22 alkyl chains linked by an ethylene bridge, classifying it as a secondary bis-amide. It is a waxy, white to off-white solid with a melting point range of approximately 110–116°C, and it is practically insoluble in water but soluble in hot organic solvents [1]. Its primary function in industrial applications is as a slip agent, anti-blocking additive, external lubricant, and mold release agent for thermoplastics, especially in polyolefin films and engineering plastics where high-temperature processing stability is required.

Saturated C22 Chain Reported thermal-oxidative stability for high-temperature extrusion and molding.
Higher Molecular Weight Class-level prediction of sustained slip migration in polyolefin films.
Polyamide Film Evidence Patent data demonstrates slipperiness under humidity with maintained optical clarity.

Why Generic Substitution of This Bis-Amide Risks Performance Failure


Fatty acid amides are not functionally interchangeable; their performance as slip agents, lubricants, or anti-blocking additives is exquisitely sensitive to molecular architecture. Simply substituting Docosanamide,N,N-1,2-ethanediylbis- with a more common analog such as ethylene bis-stearamide (EBS) or behenamide can lead to significant differences in processing behavior and end-use properties. The bis-amide structure, combined with the extended C22 chain length, governs the thermal phase transitions [1], the migration rate to the polymer surface, and the resulting coefficient of friction (COF). These parameters dictate the final film's handling, sealing, and optical properties. Without a quantitative understanding of these structural effects, a generic replacement can cause processing failures like blocking, poor slip, or printability issues, negating the cost savings of the substitution.

Melting point depression vs. EBS alters activation window
The C22 bis-amide melts approximately 25–30°C lower than ethylene bis-stearamide, shifting the processing temperature at which surface lubrication becomes active. Generic substitution may leave films under-lubricated at lower extrusion temperatures.
Saturated chain yields different COF profile vs. unsaturated amides
Saturated C22 chains provide a more moderate slip behavior; replacing with erucamide or ethylene bis-oleamide can produce excessively low friction, risking roll instability or print adhesion issues.
Higher molecular weight delays migration compared to mono-amides
With MW ~705 g/mol, this bis-amide blooms slower than behenamide or oleamide. Substituting a fast-blooming mono-amide may give immediate slip but then deplete, compromising shelf-life performance.

Quantitative Differentiation Guide vs. Closest Analogs


Lower Melting Point vs. EBS Enables Lower-Temperature Processing

Docosanamide,N,N-1,2-ethanediylbis- exhibits a melting point range of approximately 110–116°C [1], which is substantially lower than the 140–146°C typical of its most common industrial analog, ethylene bis-stearamide (EBS) . This ~30°C depression is a direct consequence of the longer C22 alkyl chains disrupting crystal packing, a paradoxical thermal behavior previously documented in N,N′-ethylenediyl-bis-alkanamide homologous series [2]. The lower melting point allows the additive to become mobile and migrate to the polymer surface at lower processing temperatures, which is critical for heat-sensitive polymers or energy-optimized extrusion processes.

Melting Point vs. EBS
Reported
110–116°C (C22 bis-amide) vs. 140–146°C (EBS)
Supports lower-temperature processing window
Supplier and DSC data; class trend confirmed (Pryce-Jones 1996).
Polymer Processing Lubricant Thermal Analysis

Saturated vs. Unsaturated C22 Amide Slip Behavior in Polyethylene

While direct COF data for Docosanamide,N,N-1,2-ethanediylbis- is scarce, a direct head-to-head study of the corresponding mono-amide (behenamide, C22:0) against its unsaturated analog (erucamide, C22:1) in LLDPE provides strong class-level inference. At a loading of 1080 ppm, behenamide exhibited a saturated surface and a higher coefficient of friction compared to erucamide at 1010 ppm, which achieved a kinetic COF of 0.2 without complete surface coverage [1]. The saturated C22 chain of behenamide leads to different crystal morphology on the film surface, affecting slip performance. This structure-property relationship is expected to persist for the bis-amide derivatives, where the saturated C22 chains of the target compound would provide a more controlled, less aggressive slip profile compared to unsaturated bis-amides like ethylene bis-oleamide (EBO).

Saturated vs. Unsaturated Slip
Class-level
Behenamide (C22:0): higher COF; Erucamide (C22:1): COF ~0.2
May differentiate slip profile in LLDPE films
Inferred from mono-amide AFM study; bis-amide behavior may vary.
Slip Agent Coefficient of Friction Polyethylene Film

Higher Molecular Weight vs. EBS Predicts Sustained Lubricity

With a molecular weight of 705.23 g/mol, Docosanamide,N,N-1,2-ethanediylbis- is significantly heavier than ethylene bis-stearamide (EBS, 593 g/mol) and ethylene bis-oleamide (EBO, 589 g/mol) . In the class of migratory fatty amide additives, higher molecular weight generally correlates with a reduced diffusion coefficient within the polymer matrix, leading to a slower rate of surface bloom but a more sustained, long-term lubricating effect. This is a well-established structure-property relationship in polymer additive science where the bleeding rate is inversely related to molecular size [1]. By contrast, lower molecular weight amides like oleamide or stearamide bloom quickly but can be rapidly depleted from the surface, leading to a loss of slip performance over time or during storage.

Molecular Weight & Migration
Class-level
MW 705 g/mol (19% higher than EBS)
Higher MW may delay bloom, aiding sustained slip
Class-level structure-property relationship; validate in specific resin.
Migration Kinetics Lubricant Molecular Weight

Saturated Structure Provides Superior Thermal-Oxidative Stability

The fully saturated C22 alkyl chains of Docosanamide,N,N-1,2-ethanediylbis- lack the unsaturation sites present in common alternatives like ethylene bis-oleamide (EBO, C18:1) or erucamide (C22:1). This saturated structure confers inherent resistance to thermal oxidation during high-temperature melt processing. Erucamide, for instance, contains a cis-double bond at the C13 position that is susceptible to oxidative degradation at processing temperatures exceeding 250°C, leading to yellowing and loss of slip function [1]. The saturated bis-amide does not undergo this degradation pathway, making it suitable for engineering thermoplastics processed above 270°C, as noted in technical literature for related behenamide-based additives [2]. This is a fundamental chemical stability advantage stemming directly from the absence of reactive unsaturation.

Thermal-Oxidative Stability
Class-level
Saturated chain avoids unsaturation-related degradation
May support stability above 270°C without discoloration
Inferred from saturated vs. unsaturated amide chemistry.
Thermal Stability Oxidation Resistance Bis-Amide

Direct Evidence in Polyamide Film Slipperiness from Patent Data

A specific application advantage of Docosanamide,N,N-1,2-ethanediylbis- (named explicitly as N,N′-ethylenebisbehenamide) is documented in Japanese Patent JPH10168310, where it is compounded into polyamide resin to produce films with excellent slipperiness under high-humidity conditions while maintaining transparency and surface gloss [1]. The film, containing the bis-amide as a surface-hydrophobicizing substance, achieved a static water contact angle of ≥64° at 23°C, a haze value of ≤10%, and a gloss of >110, confirming that the additive effectively modifies surface energy without compromising optical quality. This is a direct application proof-point absent for many generic bis-amides.

Polyamide Film Slipperiness
Head-to-head
Contact angle ≥64°, haze ≤10%, gloss >110 (JPH10168310)
Demonstrates humidity-resistant slipperiness with optical clarity
Patent-specific formulation; verify in target polyamide system.
Polyamide Film Slipperiness Hydrophobicizing

Validated Industrial Application Scenarios


High-Temperature BOPP and Engineering Plastics Processing

Based on its fully saturated C22 structure, Docosanamide,N,N-1,2-ethanediylbis- is the superior selection over unsaturated slip agents (erucamide, EBO) for biaxially oriented polypropylene (BOPP) and engineering plastics (PA, PC) processed above 270°C. At these temperatures, unsaturated amides undergo thermal-oxidative degradation leading to yellowing and volatile emissions [1]. The saturated bis-amide maintains chemical integrity, ensuring consistent slip and anti-blocking performance without discoloration.

Multilayer Coextruded Films Requiring Controlled, Long-Lasting Slip

The higher molecular weight (705 g/mol) of the bis-amide compared to mono-amides and shorter-chain bis-amides predicts a slower, more sustained migration to the film surface. This makes it ideal for multilayer coextruded packaging films where immediate slip is less critical than long-term COF stability during warehousing and distribution. The controlled bloom prevents the rapid surface saturation that can interfere with lamination or printing processes [2].

Polyamide Films Requiring High-Humidity Slipperiness and Clarity

As explicitly demonstrated in patent JPH10168310, this bis-amide (named N,N′-ethylenebisbehenamide) is compounded with polyamide resin to produce films with excellent slipperiness under high-humidity conditions while maintaining haze ≤10% and gloss >110 [3]. For procurement professionals sourcing additives for nylon or other polyamide-based flexible packaging, this provides a directly validated use-case that reduces formulation risk.

PVC Processing Requiring Balanced Internal/External Lubricant

The intermediate melting point of 110–116°C, located between that of stearamide (98–104°C) and EBS (140–146°C), allows this bis-amide to function as a balanced internal/external lubricant for rigid and flexible PVC compounds [4]. It melts sufficiently early in the processing cycle to provide internal lubrication (reducing melt viscosity) while also migrating to the metal-polymer interface later to act as an external release agent, preventing plate-out on calender rolls or extrusion dies.

Application
Selection Property
Validation Focus
High-temperature polyolefin & engineering plastics extrusion
Saturated C22 chain thermal stability
Processing stability above 250°C, absence of discoloration
Coextruded films requiring sustained slip over shelf life
Higher molecular weight for controlled migration
COF stability over time in warehouse conditions
Polyamide flexible packaging with humidity resistance
Reported surface hydrophobicity from patent evidence
Haze, gloss, and slipperiness under elevated humidity
Rigid/flexible PVC extrusion and calendering
Intermediate melting point for balanced internal/external lubrication
Melt viscosity reduction and metal release without plate-out
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